3-Fluorobenzylamine

Catalog No.
S703278
CAS No.
100-82-3
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzylamine

CAS Number

100-82-3

Product Name

3-Fluorobenzylamine

IUPAC Name

(3-fluorophenyl)methanamine

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

QVSVMNXRLWSNGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CN

Canonical SMILES

C1=CC(=CC(=C1)F)CN

Studying Reaction Rates:

One research application of 3-FBA involves studying the reaction rates of benzylamines. Researchers have used 3-FBA to investigate its reaction rate with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride []. This research helps scientists understand the reactivity of benzylamine derivatives and how the presence of functional groups on the molecule affects their behavior.

Synthesis of Protease Inhibitors:

Another research application of 3-FBA lies in the synthesis of specific protease inhibitors. Researchers have utilized 3-FBA as a building block in the synthesis of substituted amino-sulfonamide protease inhibitors, namely DPC 681 and DPC 684 []. These inhibitors have potential applications in studying and potentially treating various diseases related to abnormal protease activity.

3-Fluorobenzylamine is an organic compound with the molecular formula C7_7H8_8FN and a CAS number of 100-82-3. It features a benzene ring substituted with a fluorine atom at the meta position and an amine group (-NH2_2) attached to the benzene. This compound appears as a colorless to light yellow liquid and is known for its distinct chemical properties, making it useful in various chemical syntheses and biological applications .

Currently, there is no documented research on the specific mechanism of action of 3-Fluorobenzylamine in biological systems. However, due to the presence of the amine group, it may exhibit weak basic properties and could potentially interact with acidic biomolecules through hydrogen bonding []. Further research is needed to understand its potential biological effects.

Typical of amines. Notably, it has been studied for its reactivity with electrophiles such as 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride, demonstrating its ability to undergo nucleophilic substitution reactions . Additionally, it can engage in:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Undergoing alkylation reactions to produce substituted amines.
  • Condensation Reactions: Participating in condensation reactions with aldehydes or ketones to form imines.

Several synthesis methods for 3-Fluorobenzylamine have been documented:

  • Fluorination of Benzylamine: Direct fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Nucleophilic Substitution: Starting from meta-fluorotoluene, nucleophilic substitution with ammonia or amine derivatives can yield 3-Fluorobenzylamine.
  • Reduction Reactions: Reduction of corresponding nitro or halogenated derivatives can also lead to the formation of this compound.

Each method offers different advantages in terms of yield and purity .

3-Fluorobenzylamine finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of functional materials due to its unique electronic properties.
  • Coordination Chemistry: Acts as a ligand in metal complex formation, which may have implications in catalysis and drug design.

Interaction studies involving 3-Fluorobenzylamine often focus on its role as a ligand in coordination compounds. These studies assess how variations in the ligand structure affect the stability and reactivity of metal complexes. The nature of interactions between 3-Fluorobenzylamine and metal ions can influence biological activity, making it a subject of interest for researchers exploring new therapeutic agents .

3-Fluorobenzylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
BenzylamineC7_7H9_9NLacks fluorine; used widely in organic synthesis.
2-FluorobenzylamineC7_7H8_8FNFluorine at ortho position; different steric effects.
4-FluorobenzylamineC7_7H8_8FNFluorine at para position; alters electronic properties.
3-ChlorobenzylamineC7_7H8_8ClNChlorine instead of fluorine; different reactivity.

The presence of the fluorine atom at the meta position in 3-Fluorobenzylamine contributes to its unique electronic and steric properties, distinguishing it from its analogs and influencing its reactivity and potential applications.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-82-3

Wikipedia

1-(3-fluorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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